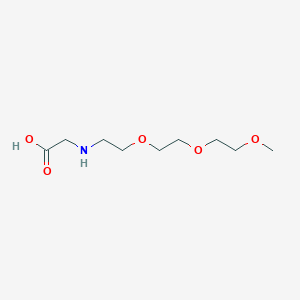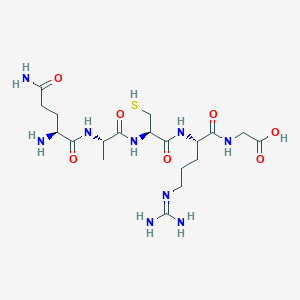
1,4-Dihydrotetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydrotetracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of tetracene, where the 1 and 4 positions on the tetracene ring are hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydrotetracene can be synthesized through several methods. One common approach involves the reduction of tetracene using sodium borohydride (NaBH4) in the presence of a weak Lewis acid such as zinc iodide (ZnI2). This reaction typically occurs in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and reduction reactions can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydrotetracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetracenequinone.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Tetracenequinone.
Reduction: Fully hydrogenated tetracene derivatives.
Substitution: Various substituted tetracene derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dihydrotetracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,4-Dihydrotetracene and its derivatives involves interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its electronic properties also make it suitable for use in organic semiconductors, where it facilitates charge transport through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Tetracene: The parent compound of 1,4-Dihydrotetracene, with similar structural properties but lacking hydrogenation at the 1 and 4 positions.
Pentacene: Another polycyclic aromatic hydrocarbon with an additional benzene ring, offering different electronic properties.
Anthracene: A smaller polycyclic aromatic hydrocarbon with three fused benzene rings, used in similar applications.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which alters its electronic properties and reactivity compared to its parent compound, tetracene. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and optoelectronic devices .
Properties
IUPAC Name |
1,4-dihydrotetracene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-6,9-12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDXMDNEJSCUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=CC3=CC4=CC=CC=C4C=C3C=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621950 |
Source


|
| Record name | 1,4-Dihydrotetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193815-55-3 |
Source


|
| Record name | 1,4-Dihydrotetracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
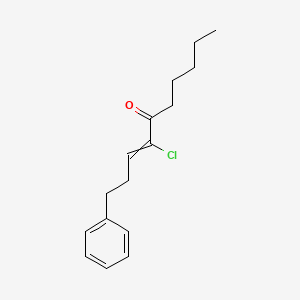
![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
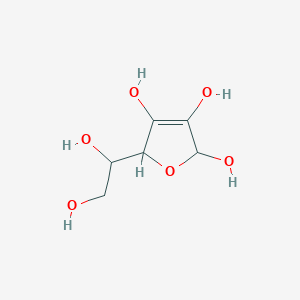
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
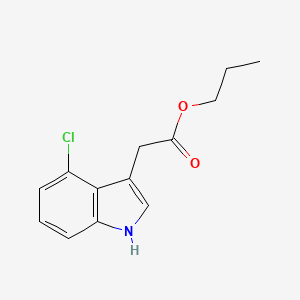
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
![6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one](/img/structure/B12564234.png)


![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
